molecular formula C9H14FN2O14P3 B1207582 2'-Deoxy-2'-fluorouridine-5'-triphosphate CAS No. 66840-02-6

2'-Deoxy-2'-fluorouridine-5'-triphosphate

Cat. No. B1207582
CAS RN: 66840-02-6
M. Wt: 486.13 g/mol
InChI Key: HCXHLIFQJYSIBK-XVFCMESISA-N
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Description

2’-Deoxy-2’-fluorouridine-5’-triphosphate is a novel nucleoside analogue with antiviral activity against RNA viruses, including influenza virus and HIV . It can be used as a precursor for the synthesis of modified monophosphate nucleosides, ribonucleosides, and phosphoramidites . It is an antiviral drug that inhibits viral DNA replication by inhibiting viral polymerase .


Synthesis Analysis

The synthesis of 2’-Deoxy-2’-fluorouridine-5’-triphosphate involves several steps. It was tested as a substrate in the E.coli RNA polymerase system using poly (dAT) as a template. It could replace UTP when Mn++ was utilized as a divalent cation instead of Mg++ .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-2’-fluorouridine-5’-triphosphate is C9H14N2O14P3F . The exact structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

2’-Deoxy-2’-fluorouridine-5’-triphosphate acts as a substrate in the E.coli RNA polymerase system. It could replace UTP when Mn++ was utilized as a divalent cation instead of Mg++. The level of transcription with the fluoro analog was then 55% of that with UTP .


Physical And Chemical Properties Analysis

The exact mass of 2’-Deoxy-2’-fluorouridine-5’-triphosphate is 485.96 g/mol (free acid) . It is a colorless to slightly yellow solution in water .

Scientific Research Applications

Inhibition of Hepatitis C Virus RNA Polymerase

2'-Deoxy-2'-fluorouridine-5'-triphosphate is a potent inhibitor of hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). It acts as a competitive inhibitor and a nonobligate chain terminator in the hepatitis C virus RNA replication process (Murakami et al., 2007), (Murakami et al., 2008).

Metabolic Activation in Hepatitis C Virus Treatment

The metabolic activation of 2'-Deoxy-2'-fluorouridine-5'-triphosphate in the treatment of hepatitis C virus has been characterized, identifying it as a critical component in inhibiting the HCV RNA polymerase in vitro (Ma et al., 2007).

Utilization in DNA Synthesis

2'-Deoxy-2'-fluorouridine-5'-triphosphate has been utilized as a substrate in DNA synthesis by DNA polymerases. It supports the elongation of DNA, showing that fluorinated pyrimidines are incorporated into DNA via their triphosphate forms to exhibit their cytostatic actions (Tanaka et al., 1981), (Tanaka et al., 1981).

Substrate for T7 RNA Polymerase

It has been investigated as a substrate for T7 RNA polymerase, with Michaelis-Menten kinetic parameters reported for its incorporation into runoff transcripts (Aurup et al., 1992).

Inhibition of HCV Replicon

2'-Deoxy-2'-fluorouridine-5'-triphosphate is an effective inhibitor of the NS5B polymerase in the hepatitis C virus RNA replicon in culture (Stuyver et al., 2004).

Role in Incorporating Antineoplastic Nucleosides into DNA

The compound plays a crucial role in incorporating antineoplastic nucleosides such as trifluridine and 2′-deoxy-5-fluorouridine into DNA, affecting their antitumor mechanisms (Sakamoto et al., 2015).

Safety And Hazards

As an antineoplastic drug, resistance to 2’-Deoxy-2’-fluorouridine-5’-triphosphate can develop in cancer cell cultures, among other means, by low-level Mycoplasma infection .

Future Directions

Investigations regarding the DNA incorporation profile of 2’-Deoxy-2’-fluorouridine-5’-triphosphate have been limited . Future research could focus on this area to further understand its cytotoxicity and potential applications in cancer treatment.

properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXHLIFQJYSIBK-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216965
Record name 2'-Deoxy-2'-fluorouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-2'-fluorouridine-5'-triphosphate

CAS RN

66840-02-6
Record name 2'-Deoxy-2'-fluorouridine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluorouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Ishihama, M ENAMI, Y NISHIJIMA… - The Journal of …, 1980 - academic.oup.com
… (23) reported that 2'-deoxy-2'-fluorouridine 5'-triphosphate (UfTP) could replace UTP in poly(dAT)-dependent polynucleotide synthesis by E. coli RNA polymerase. However, the level of …
Number of citations: 11 academic.oup.com
S Meneghesso, E Vanderlinden, A Stevaert… - Antiviral research, 2012 - Elsevier
… In particular, 5-bromouridine 5′-triphosphate and 2′-deoxy-2′-fluorouridine 5′-triphosphate demonstrated 50% inhibitory concentrations below 10 μM. Based on these intriguing …
Number of citations: 62 www.sciencedirect.com
Y Tawaraya, M Hyodo, MN Ara, Y Yamada… - Biological and …, 2014 - jstage.jst.go.jp
… template (1.0 µg), 2 µL of 10X Reaction Buffer, 2 µL each of 50 mM ATP, GTP, 2′-deoxy-2′-fluorocytidine 5′-triphosphate (2′-F-CTP), 2′-deoxy-2′-fluorouridine 5′-triphosphate (…
Number of citations: 14 www.jstage.jst.go.jp
N Kara - 2021 - open.metu.edu.tr
Membrane Protein (MP) targeting remains a challenge because of their amphipathic nature. In the lipid bilayer, both hydrophobic and hydrophilic domains provide MPs their …
Number of citations: 0 open.metu.edu.tr

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